Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans- (9CI)
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Overview
Description
Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans- (9CI) is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chlorophenyl group attached to a piperidine ring, which is further connected to an acetamide moiety. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans- typically involves the reaction of 4-chlorobenzyl chloride with piperidine to form N-(4-chlorobenzyl)piperidine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions usually include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and receptor binding assays.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[2-[(4-fluorophenyl)methyl]-4-piperidinyl]-, monohydrochloride
- Acetamide, N-[2-[(4-bromophenyl)methyl]-4-piperidinyl]-, monohydrochloride
- Acetamide, N-[2-[(4-methylphenyl)methyl]-4-piperidinyl]-, monohydrochloride
Uniqueness
Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methyl]piperidin-4-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-10(18)17-13-6-7-16-14(9-13)8-11-2-4-12(15)5-3-11;/h2-5,13-14,16H,6-9H2,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDNFEJMPVGEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC(C1)CC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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